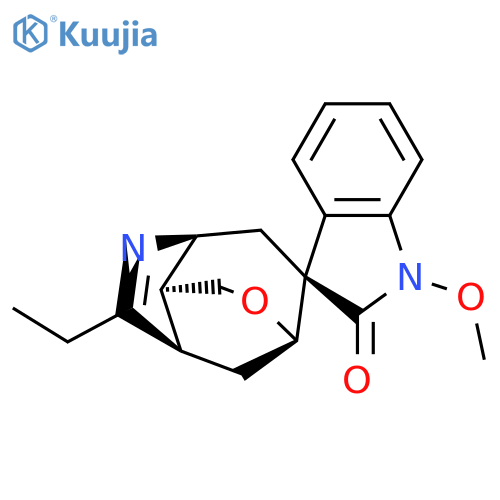

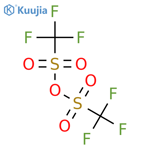

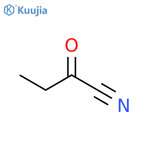

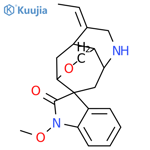

Spectroscopic analyses and chemical transformation for structure elucidation of two novel indole alkaloids from Gelsemium elegans

,

Tetrahedron Letters,

2009,

50(26),

3341-3344